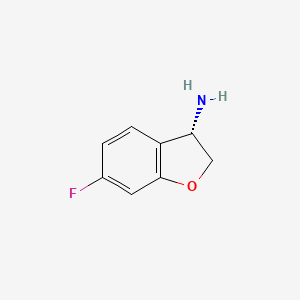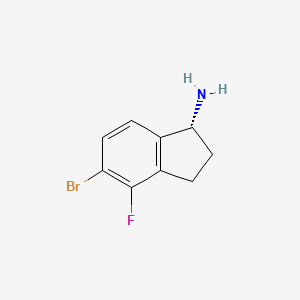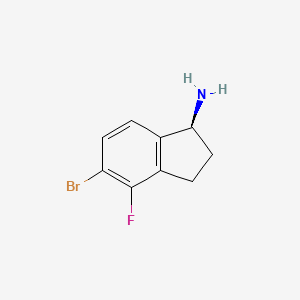
1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, is a bromo-fluoro-substituted indenamine derivative. This compound is characterized by its unique structural features, including a bromine atom at the 5th position, a fluorine atom at the 6th position, and an amine group at the 1st position on the indene ring system. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the bromination and fluorination of indene derivatives followed by amination. The reaction conditions often require the use of strong brominating and fluorinating agents, such as N-bromosuccinimide (NBS) and Selectfluor, respectively. The amination step can be achieved using ammonia or primary amines under suitable conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are employed to handle the reagents and intermediates safely. The use of catalysts and advanced purification techniques ensures the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indenone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Indenone derivatives, which are valuable intermediates in organic synthesis.
Reduction: Reduced amines or alcohols, which can be further functionalized.
Substitution: Substituted indenamines or indenones with different alkyl or aryl groups.
Scientific Research Applications
1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity and can be used in the development of bioactive molecules for drug discovery.
Medicine: It has potential therapeutic applications, such as in the treatment of cancer, inflammation, and microbial infections.
Industry: The compound is used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, exerts its effects involves interactions with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity. The amine group plays a crucial role in forming hydrogen bonds with biological targets, influencing its pharmacological properties.
Comparison with Similar Compounds
1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, is compared with other similar compounds, such as:
Indenone derivatives: These compounds share the indene core but differ in the presence of substituents and functional groups.
Bromo-fluoro-substituted amines: Similar compounds with different positions of bromine and fluorine atoms exhibit varying biological activities and chemical properties.
The uniqueness of 1H-Inden-1-amine, 5-bromo-6-fluoro-2,3-dihydro-, (1R)-, lies in its specific combination of substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(1R)-5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIDTQZFFGGOMH-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]1N)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3R)-5-(Trifluoromethyl)-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B8048435.png)




